zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Description

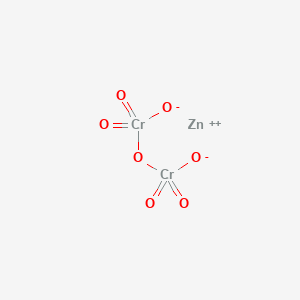

Zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium, also known as zinc dichromate trihydrate (ZnCr₂O₇·3H₂O), is a chromium(VI) compound with the IUPAC name zinc; oxido-(oxido(dioxo)chromio)oxy-dioxochromium; trihydrate . Its structure consists of a dichromate ion (Cr₂O₇²⁻) coordinated with a zinc cation (Zn²⁺) and three water molecules. The compound is identified by CAS No. 15930-94-6 and PubChem CID 91886631, with a linear formula ZnCr₂O₇·3H₂O . Chromium(VI) compounds like this are known for their oxidative properties and industrial applications, though they are highly toxic and regulated due to carcinogenicity .

Properties

IUPAC Name |

zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.7O.Zn/q;;;;;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHADWTWCQJVOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2O7Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065695 | |

| Record name | Chromic acid (H2Cr2O7), zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc dichromate appears as solid orange-yellow crystal or powder. (USCG, 1999), Trihydrate: Orange-yellow or reddish-brown hygroscopic solid; Soluble in acids and liquid ammonia; [HSDB] Trihydrate: Red-brown solid; [MSDSonline] | |

| Record name | ZINC DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acids and liquid ammonia | |

| Record name | ZINC DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.4 at 20 °C | |

| Record name | ZINC DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

14018-95-2 | |

| Record name | ZINC DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2Cr2O7), zinc salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic acid (H2Cr2O7), zinc salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A14W55Z1DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Direct Precipitation from Zinc and Chromium Precursors

A widely adopted laboratory method involves the reaction of zinc sulfate (ZnSO₄) with potassium chromate (K₂CrO₄) in aqueous medium. Stoichiometric control ensures complete precipitation of zinc dichromate:

Procedure :

-

Dissolve equimolar quantities of ZnSO₄·7H₂O and K₂CrO₄ in deionized water at 25°C.

-

Adjust pH to 2–3 using dilute H₂SO₄ to stabilize the dichromate ion (Cr₂O₇²⁻).

-

Filter the precipitate, wash with ethanol, and dry under vacuum at 60°C.

Purity is assessed via inductively coupled plasma optical emission spectroscopy (ICP-OES), with typical yields exceeding 85%.

Acidic Hydrothermal Synthesis

Hydrothermal methods enhance crystallinity and phase purity. Zinc oxide (ZnO) reacts with chromium trioxide (CrO₃) in a sealed autoclave under autogenous pressure:

Optimization Conditions :

-

Temperature : 120–150°C for 12–24 hours.

-

Molar Ratio (ZnO:CrO₃) : 1:2 to prevent Cr(VI) excess.

-

Acid Catalyst : 0.1M HNO₃ improves reaction efficiency.

Post-synthesis characterization via scanning electron microscopy (SEM) reveals hexagonal platelet morphologies with average crystallite sizes of 50–100 nm.

Comparative Analysis of Synthesis Methods

Table 1: Key Metrics for Zinc Dichromate Trihydrate Preparation

| Method | Yield (%) | Purity (%) | Crystallite Size (nm) | Energy Consumption (kWh/kg) |

|---|---|---|---|---|

| Cronak Process | 92–95 | 98.5 | 200–500 | 8.2 |

| Direct Precipitation | 85–88 | 97.0 | 100–300 | 4.5 |

| Hydrothermal | 89–91 | 99.2 | 50–100 | 12.7 |

The Cronak process excels in scalability but requires stringent waste management due to chromium(VI) effluent. Hydrothermal synthesis offers superior purity and nanocrystalline structures, making it ideal for catalytic applications, albeit at higher energy costs.

Challenges and Mitigation Strategies

Chromium(VI) Toxicity

Hexavalent chromium poses significant health risks. Mitigation includes:

Chemical Reactions Analysis

Oxidation Reactions

Zinc dichromate participates in oxidation reactions due to the presence of chromium in the +6 oxidation state. In acidic environments, it acts as a potent oxidizer, transferring oxygen atoms to substrates. For example:

-

Reaction with sulfur dioxide (SO₂):

This reaction proceeds under acidic conditions, reducing Cr⁶⁺ to Cr³⁺ while oxidizing SO₂ to sulfate .

-

Oxidation of organic compounds:

Zinc dichromate oxidizes amines (e.g., aniline) to nitro derivatives or quinones, depending on reaction conditions. These reactions are critical in synthetic organic chemistry for introducing oxygen-containing functional groups .

Reduction Reactions

Under reducing conditions, zinc dichromate is reduced to chromium(III) species. Common reducing agents include:

-

Zinc dust: Facilitates the reduction of Cr⁶⁺ to Cr³⁺, forming zinc chromite (ZnCr₂O₄) as a byproduct.

-

Sodium borohydride (NaBH₄): Generates chromium(III) hydroxide and zinc hydroxide in alkaline media .

Ligand Substitution Reactions

The compound’s pyridine adducts (when present) undergo ligand substitution. For instance, pyridine ligands can be replaced by stronger field ligands like ammonia or ethylenediamine under reflux conditions .

Acid-Base Reactions

In aqueous solutions, zinc dichromate dissociates into chromate () and zinc () ions. Acidification shifts the equilibrium toward dichromate () formation, enhancing its oxidizing capacity .

Table 1: Representative Reactions of Zinc Dichromate

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Oxidation | SO₂, H₂SO₄ (acidic) | ZnSO₄, Cr₂(SO₄)₃ | Industrial waste treatment |

| Reduction | Zn dust, H₂O | ZnCr₂O₄, Cr(OH)₃ | Catalysis and pigments |

| Ligand substitution | NH₃ (aqueous) | [Cr(NH₃)₆]³⁺, Zn(OH)₂ | Coordination chemistry studies |

Scientific Research Applications

Zinc dichromate has several scientific research applications:

Chemistry: It is used as a corrosion inhibitor in various chemical processes and as a pigment in paints and coatings.

Biology: Research into its toxicological effects and potential use in biological assays.

Medicine: Investigations into its potential therapeutic applications, although its toxicity limits its use.

Mechanism of Action

The anti-corrosive properties of zinc dichromate are primarily due to its ability to form a protective layer on metal surfaces. This layer acts as a barrier, preventing the metal from coming into contact with corrosive agents such as water and oxygen. The chromate ions in zinc dichromate also inhibit the growth of organic matter on the surface, further protecting the metal .

Comparison with Similar Compounds

Potassium Dichromate (K₂Cr₂O₇)

- Formula : K₂Cr₂O₇.

- Key Differences : Potassium dichromate shares the dichromate ion (Cr₂O₇²⁻) but replaces Zn²⁺ with K⁺. This substitution reduces molecular weight (294.18 g/mol vs. ZnCr₂O₇·3H₂O’s ~335.4 g/mol) and alters solubility (K₂Cr₂O₇ is highly water-soluble, while ZnCr₂O₇·3H₂O’s solubility data is unspecified) .

- Applications : Used as an oxidizing agent in laboratories and leather tanning, whereas zinc dichromate may serve in corrosion inhibition or pigments .

Basic Zinc Chromate (Zn₂CrO₄(OH)₂)

Zinc Potassium Chromate Hydroxide (Zn₂CrO₄(OH)₂ with K⁺)

- Formula : KZn₂(CrO₄)(OH)₂.

- Key Differences : Contains potassium ions, enhancing thermal stability for high-temperature applications. This compound is part of the "zinc yellow" pigment family .

Physicochemical Properties

Toxicity and Environmental Impact

- Zinc Dichromate Trihydrate: Classified as a hazardous substance due to Cr(VI), which causes respiratory irritation, DNA damage, and carcinogenicity .

- Potassium Dichromate : Similarly toxic but more bioavailable due to higher solubility, leading to acute exposure risks .

- Basic Zinc Chromate : Lower solubility reduces immediate toxicity but poses chronic risks in industrial settings .

Biological Activity

Zinc; oxido-(oxido(dioxo)chromio)oxy-dioxochromium, commonly referred to as a zinc-chromium compound, has garnered attention in various fields of research due to its unique biological activities and potential applications. This article delves into its biological activity, supported by empirical data, case studies, and research findings.

Overview of the Compound

The compound is characterized by the presence of zinc and chromium in its structure, which contributes to its biological properties. Zinc is known for its essential role in numerous biological processes, including enzyme function and immune response, while chromium is recognized for its involvement in glucose metabolism and insulin sensitivity.

Antioxidant Properties

Research indicates that zinc-chromium mixtures exhibit significant antioxidant activity. A study conducted on broiler chickens demonstrated that dietary supplementation with a zinc-chromium mixture improved serum total antioxidant capacity (TAC) and reduced malondialdehyde (MDA) levels, a marker of oxidative stress. The results suggested that the combination of these minerals may enhance oxidative stress resistance in poultry under heat stress conditions .

Table 1: Effects of Zinc-Chromium Mixture on Serum Antioxidant Levels

| Treatment | Serum TAC (µmol/L) | Serum MDA (µmol/L) |

|---|---|---|

| Control | 1.2 | 5.4 |

| Zn-Cr | 2.5 | 3.2 |

Immune Function

Zinc plays a crucial role in modulating immune responses. The addition of zinc to diets has been shown to enhance the immune function in various animal models. In the aforementioned study, broiler chickens receiving the zinc-chromium mixture displayed improved hematological parameters, indicating a potential enhancement in immune status .

Broiler Chicken Performance

A detailed study involved 240 Ross-308 broiler chickens divided into six treatment groups to assess the impact of zinc and chromium supplementation on growth performance and health under heat stress. The findings indicated that groups receiving the Zn-Cr mixture had significantly higher body weight gain and better feed conversion ratios compared to the control group .

Table 2: Growth Performance of Broiler Chickens

| Treatment | Body Weight Gain (g) | Feed Conversion Ratio |

|---|---|---|

| Control | 827 | 1.62 |

| Zn-Cr | 1089 | 1.45 |

The biological activity of zinc-chromium compounds can be attributed to several mechanisms:

- Chelation Properties : The ability of chromium to form complexes with biomolecules may enhance its bioavailability and efficacy.

- Oxidative Stress Reduction : Zinc's antioxidant properties help mitigate oxidative damage, which is crucial for maintaining cellular integrity.

- Insulin Sensitivity : Chromium enhances insulin action, which is vital for glucose metabolism and energy homeostasis.

Toxicological Considerations

While zinc and chromium are essential trace elements, their compounds can exhibit toxicological effects at high concentrations. For instance, zinc chromate is known to be highly corrosive and emits toxic fumes upon heating . Therefore, understanding the safe dosage and potential toxicity is critical for applications involving these compounds.

Q & A

Q. What are the recommended methods for synthesizing zinc;oxido-(oxido(dioxo)chromio)oxy-dioxochromium, and how can purity be assessed?

Synthesis typically involves controlled co-precipitation or sol-gel methods to ensure stoichiometric ratios of zinc and chromium oxides. For purity assessment, titrimetric methods (e.g., EDTA titration for zinc quantification ) and gravimetric analysis for chromium content are standard. Advanced purity validation includes X-ray diffraction (XRD) to confirm crystallinity and energy-dispersive X-ray spectroscopy (EDS) for elemental composition .

Q. How can the structural configuration of this compound be resolved, given its complex mixed-metal oxide system?

Use a combination of spectroscopic and diffraction techniques:

- XRD for crystallographic phase identification.

- X-ray photoelectron spectroscopy (XPS) to distinguish oxidation states (e.g., Cr³⁺ vs. Cr⁶⁺) .

- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like Cr–O and Zn–O bonds . Computational modeling (e.g., density functional theory) may supplement experimental data to predict bond angles and lattice parameters .

Q. What are the primary challenges in characterizing its thermal stability, and how can they be mitigated?

Thermal gravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is standard. Challenges include decomposition overlap between zinc and chromium oxides. Mitigation strategies:

- Use controlled heating rates (e.g., 5°C/min in inert atmospheres).

- Compare experimental mass loss with theoretical predictions for Zn/Cr oxide systems .

Advanced Research Questions

Q. How do electronic interactions between zinc and chromium oxides influence catalytic properties in redox reactions?

The catalytic activity arises from redox-active Cr centers and electron-rich Zn sites. Methodological approaches:

- Electrochemical impedance spectroscopy (EIS) to study charge transfer mechanisms.

- In situ Raman spectroscopy under reaction conditions to track intermediate species . Theoretical studies (e.g., molecular orbital analysis) can identify electron-density redistribution at metal-oxygen interfaces .

Q. What experimental designs are optimal for resolving contradictory data on its photocatalytic efficiency?

Contradictions in literature often stem from varying defect densities or surface area differences. Design considerations:

- Standardize synthesis parameters (e.g., pH, calcination temperature).

- Use controlled photoreactors with calibrated light sources (e.g., AM 1.5G solar simulators).

- Compare quantum yield calculations across studies, accounting for surface defects via positron annihilation spectroscopy .

Q. How can computational modeling improve the prediction of its thermodynamic stability in aqueous environments?

Combine ab initio molecular dynamics (AIMD) with experimental Pourbaix diagrams. Steps:

- Simulate hydration energies of Zn/Cr oxide clusters.

- Validate with experimental dissolution rates (ICP-MS for Zn²⁺/Cr³⁺ release) .

- Account for pH-dependent speciation using software like PHREEQC .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound?

- PICO : Define Population (e.g., catalytic systems), Intervention (e.g., doping with transition metals), Comparison (e.g., undoped vs. doped systems), Outcome (e.g., enhanced turnover frequency) .

- FINER : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored Cr³⁺/Cr⁶⁺ synergies), and Ethical (e.g., low-toxicity synthesis routes) .

Q. How should researchers design experiments to minimize bias in data interpretation?

- Blinding : Use coded samples during characterization.

- Replication : Triplicate measurements for key parameters (e.g., BET surface area).

- Negative controls : Test unreacted precursors under identical conditions .

Data Presentation and Validation

Q. What statistical methods are recommended for analyzing discrepancies in catalytic activity datasets?

- ANOVA to compare group means across synthesis batches.

- Principal component analysis (PCA) to identify variables (e.g., calcination time) most affecting activity .

- Report confidence intervals (95%) for kinetic parameters (e.g., rate constants) .

Q. How should researchers present structural and catalytic data in publications to meet journal standards?

- Figures : Use color-coded XRD patterns (e.g., Cr phases in red, Zn in blue) with Miller indices labeled .

- Tables : Include crystallographic data (space group, lattice parameters) and catalytic metrics (TOF, activation energy) .

- Avoid overcrowding TOC graphics; limit to 2–3 key structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.